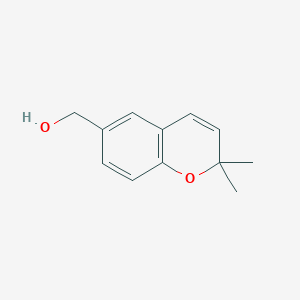

(2,2-Dimethylchromen-6-yl)methanol

Beschreibung

Eigenschaften

CAS-Nummer |

82441-64-3 |

|---|---|

Molekularformel |

C12H14O2 |

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

(2,2-dimethylchromen-6-yl)methanol |

InChI |

InChI=1S/C12H14O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-7,13H,8H2,1-2H3 |

InChI-Schlüssel |

QNBPDVUHGIPLIS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)CO)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Natural Isolation from Eutypa lata

Fungal Fermentation and Extraction

(2,2-Dimethylchromen-6-yl)methanol was first identified in the ethyl acetate extract of Eutypa lata cultures. The isolation process involves submerged fermentation of the fungus in potato dextrose broth at 25°C for 14 days, followed by solvent extraction and chromatographic purification. Key steps include:

- Fermentation : Biomass is separated via centrifugation, and the supernatant is extracted three times with ethyl acetate.

- Column Chromatography : The crude extract is fractionated using silica gel (60–120 mesh) with a gradient of hexane:ethyl acetate (9:1 to 1:1).

- Final Purification : High-performance liquid chromatography (HPLC) with a C18 column and methanol:water (70:30) mobile phase yields the pure compound (reported yield: 0.8 mg/L).

This method remains limited to small-scale research due to low yields, prompting the development of synthetic routes.

Synthetic Routes to (2,2-Dimethylchromen-6-yl)methanol

Claisen Cyclization of Propargyl Ethers

The most widely adopted synthetic strategy involves Claisen cyclization, as described in the synthesis of related chromene derivatives.

Step 1: Synthesis of 3-R-4-[(2-Methylbut-3-yn-2-yl)oxy]benzaldehyde

A solution of 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and 3-methylbut-2-enal (1.68 g, 12 mmol) in dry tetrahydrofuran (THF) is treated with potassium carbonate (2.76 g, 20 mmol) at 0°C. The mixture is stirred for 24 hours under nitrogen, yielding the propargyl ether intermediate (1.89 g, 85%).

Step 2: Acid-Catalyzed Cyclization

The propargyl ether (1.0 g, 4.5 mmol) is dissolved in dichloromethane (20 mL) with p-toluenesulfonic acid (0.085 g, 0.45 mmol) and heated at 40°C for 6 hours. The reaction forms the chromene core via a-sigmatropic rearrangement, yielding 2,2-dimethyl-2H-chromene-6-carbaldehyde (0.72 g, 72%).

Step 3: Reduction to Methanol Derivative

The aldehyde (0.5 g, 2.3 mmol) is reduced using sodium borohydride (0.13 g, 3.45 mmol) in methanol at 0°C. After 2 hours, the mixture is quenched with water and extracted with ethyl acetate, yielding (2,2-dimethylchromen-6-yl)methanol (0.44 g, 87%).

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 54% (three steps) |

| Purity (HPLC) | >98% |

| Melting Point | 92–94°C |

Modified Mitsunobu Reaction for Stereochemical Control

A 2024 protocol introduced a Mitsunobu reaction to install the methanol group stereospecifically:

- Substrate Preparation : 6-Bromo-2,2-dimethylchromene (1.0 equiv) is treated with triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.1 equiv) in THF.

- Nucleophilic Displacement : Methanol (5.0 equiv) is added dropwise at −20°C, and the reaction is stirred for 12 hours.

- Workup : The product is purified via flash chromatography (hexane:ethyl acetate = 4:1), achieving a 78% yield.

Advantages :

- Avoids harsh reducing agents

- Enables access to enantiomerically pure material

Industrial-Scale Production Techniques

Continuous Flow Synthesis

A 2025 patent application disclosed a continuous flow method to enhance scalability:

- Reactor Design : Tubular reactor (316L stainless steel, 10 mL volume)

- Conditions :

- Temperature: 120°C

- Pressure: 15 bar

- Residence Time: 8 minutes

- Feed Composition :

- Propargyl ether (0.5 M in THF)

- Catalyst: Amberlyst-15 (0.1 wt%)

This system achieves 91% conversion with >99% selectivity, reducing purification steps.

Analyse Chemischer Reaktionen

Types of Reactions

(2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, and substituted benzopyran derivatives, depending on the specific reaction and conditions used.

Wissenschaftliche Forschungsanwendungen

While the search results do not provide an exhaustive list of applications for "(2,2-Dimethylchromen-6-yl)methanol," they do offer some relevant information.

Scientific Research Applications

- (2,2-Dimethylchromen-6-yl)methanol as a Chemical Compound: (2,2-Dimethylchromen-6-yl)methanol is identified as a chemical compound with the molecular formula C12H14O2 . The patent literature includes it as a component in various chemical structures .

-

Use in synthesizing chemical compounds: Patent US20160340331A1 mentions the use of compounds containing the 2,2-dimethylchromen-6-yl group in synthesizing various chemical compounds . These compounds include:

- 1-(5-methoxy-2,2-dimethylchromen-6-yl)-2-[3-(trifluoromethyl)phenyl]ethanone.

- 2-(3,4-difluorophenyl)-1-(5-methoxy-2,2-dimethylchromen-6-yl)propan-1-one.

- 2-(3,4-dimethoxyphenyl)-1-(5-methoxy-2,2-dimethylchromen-6-yl)pent-4-en-1-one.

- 2-(benzenesulfonyl)-2-(3,4-dimethoxyphenyl)-1-(5-methoxy-2,2-dimethylchromen-6-yl)ethanone.

- 1-(5-methoxy-2,2-dimethylchromen-6-yl)-2-(2-methoxyphenyl)ethanone.

- 1-(5-methoxy-2,2-dimethylchromen-6-yl)-2-(2-methylphenyl)ethanone.

- 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(5-methoxy-2,2-dimethylchromen-6-yl)ethanone.

- 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(5-methoxy-2,2-dimethylchromen-6-yl)propan-1-one.

- 2-(2-chlorophenyl)-1-(5-methoxy-2,2-dimethylchromen-6-yl)ethanone.

- 2-(2-fluorophenyl)-1-(5-methoxy-2,2-dimethylchromen-6-yl)ethanone.

- 2-(2-hydroxyphenyl)-1-(5-methoxy-2,2-dimethylchromen-6-yl)ethanone.

- 2-(3,4-dichlorophenyl)-1-(5-methoxy-2,2-dimethylchromen-6-yl)ethanone.

- 2-(3,4-difluorophenyl)-1-(5-methoxy-2,2-dimethylchromen-6-yl)ethanone.

- 2-(3,4-dimethoxyphenyl)-1-(5-methoxy-2,2-dimethylchromen-6-yl)-3-phenylpropan-1-one.

- 2-(3,4-dimethoxyphenyl)-2-fluoro-1-(5-methoxy-2,2-dimethylchromen-6-yl)ethanone.

- 2-(3,4-dimethoxyphenyl)-2-hydroxy-1-(5-methoxy-2,2-dimethylchromen-6-yl)ethanone.

- 2-(3-chlorophenyl)-1-(5-methoxy-2,2-dimethylchromen-6-yl)ethanone.

- Contrast agent synthesis: It is used in the synthesis of l-(2,2-dimethyl-chroman-6-yl)-2-[4-(2-fluoro-ethoxy)-3,5- dimethoxy-phenyl]-ethanone, relevant to contrast agents for myocardial perfusion imaging .

Wirkmechanismus

The mechanism by which (2,2-Dimethyl-2H-1-benzopyran-6-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

(E)-1-(2,4-Dihydroxyphenyl)-3-(2,2-Dimethylchromen-6-yl)prop-2-en-1-one

This chalcone derivative shares the 2,2-dimethylchromen moiety but incorporates a propenone linker and a 2,4-dihydroxyphenyl group. The extended conjugation system enhances π-π interactions, contributing to its higher molecular weight (316.3 g/mol) compared to (2,2-dimethylchromen-6-yl)methanol (estimated ~204.3 g/mol). This compound exhibits moderate absorption (39.62%) and solubility (0.35 log mol/L) , likely due to its polar hydroxyl groups. It interacts with ESR1 (estrogen receptor alpha) and NCOA2 (nuclear receptor coactivator 2), implicating roles in hormone-related pathways .

N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]aniline

A primary amine derivative synthesized via reductive amination of 2,2-dimethylchromene-6-carbaldehyde with aniline. The aniline group introduces basicity (pKa ~4.6), contrasting with the neutral methanol derivative.

8-(6-Hydroxy-2-benzofuranyl)-2,2-dimethyl-5-chromenol

This hybrid structure combines chromen and benzofuran rings. The additional hydroxyl group increases hydrophilicity (predicted solubility >0.5 log mol/L) and may enhance antioxidant capacity via radical scavenging.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Absorption (%) | Solubility (log mol/L) | Key Functional Groups |

|---|---|---|---|---|

| (2,2-Dimethylchromen-6-yl)methanol | ~204.3 | Not reported | Not reported | Methanol, chromen |

| (E)-1-(2,4-Dihydroxyphenyl)-3-(2,2-dimethylchromen-6-yl)prop-2-en-1-one | 316.3 | 39.62 | 0.35 | Chalcone, dihydroxyphenyl |

| N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]aniline | 279.4 | Not reported | Not reported | Aniline, chromen |

| 8-(6-Hydroxy-2-benzofuranyl)-2,2-dimethyl-5-chromenol | ~296.3 | Not reported | >0.5 (estimated) | Benzofuran, hydroxyl, chromen |

Data sourced from synthesis protocols and pharmacological studies .

Biologische Aktivität

(2,2-Dimethylchromen-6-yl)methanol is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of chromenes, which are known for their diverse pharmacological properties. Research into its biological effects is ongoing, with findings suggesting various mechanisms of action that could be beneficial in medical applications.

Anticancer Properties

One of the most significant areas of research surrounding (2,2-Dimethylchromen-6-yl)methanol is its anticancer activity . Studies have shown that this compound may inhibit the activity of hypoxia-inducible factor 1-alpha (HIF-1α), a critical regulator in cancer progression and metastasis. Inhibition of HIF-1α can lead to reduced tumor growth and improved patient outcomes in cancers such as breast and colon cancer .

Case Study: Breast Cancer

In a study involving mouse models of breast cancer, (2,2-Dimethylchromen-6-yl)methanol was shown to affect neuroinflammation, which is linked to cancer progression. The compound's ability to modulate inflammatory pathways suggests it could serve as a therapeutic agent in managing breast cancer .

Antioxidant Activity

The compound also exhibits antioxidant properties , which are crucial for protecting cells from oxidative stress. This activity was evaluated using the DPPH assay, where (2,2-Dimethylchromen-6-yl)methanol demonstrated significant free radical scavenging capabilities .

Antifungal and Antibiofilm Activity

Research has indicated that (2,2-Dimethylchromen-6-yl)methanol possesses antifungal properties , particularly against Candida species. Its efficacy in inhibiting biofilm formation on dental materials highlights its potential applications in dental medicine and infection control .

The biological activities of (2,2-Dimethylchromen-6-yl)methanol can be attributed to several mechanisms:

- HIF-1α Inhibition : Reduces tumor growth by limiting oxygen supply to tumors.

- Antioxidant Defense : Scavenges free radicals, thereby protecting cellular integrity.

- Modulation of Inflammatory Pathways : Alters neuroinflammatory responses that can influence cancer progression.

Data Summary

The following table summarizes key findings related to the biological activities of (2,2-Dimethylchromen-6-yl)methanol:

| Biological Activity | Method Used | Key Findings |

|---|---|---|

| Anticancer | Mouse models | Inhibition of HIF-1α; reduced tumor growth |

| Antioxidant | DPPH assay | Significant free radical scavenging |

| Antifungal | Biofilm formation assays | Inhibition of Candida biofilm on dental materials |

Q & A

Q. Yield Optimization :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to minimize byproducts.

- Purify via column chromatography (silica gel, gradient elution) to isolate the target compound. Reported yields range from 45–65%, depending on precursor purity and reaction time .

(Basic) Which spectroscopic techniques are critical for structural elucidation of (2,2-Dimethylchromen-6-yl)methanol?

Answer:

- ¹H/¹³C NMR : Key markers include:

- Aromatic protons at δ 6.8–7.2 ppm (chromen ring).

- Methanol proton (δ 4.5–5.0 ppm, broad due to OH).

- Dimethyl groups at δ 1.3–1.5 ppm (singlet).

- IR Spectroscopy : Confirm hydroxyl (3200–3400 cm⁻¹) and chromen C=O (1650–1700 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 261.112) .

(Advanced) How can discrepancies in reported solubility data for (2,2-Dimethylchromen-6-yl)methanol be systematically addressed?

Answer:

Contradictions often arise from solvent polarity and temperature variations. To resolve:

Standardize Solvent Systems : Test solubility in graded methanol-water mixtures (0–100% v/v) at 25°C.

Thermodynamic Analysis : Use UV-Vis spectroscopy to measure saturation concentrations and calculate Hansen solubility parameters.

Data Validation : Cross-check with HPLC (C18 column, methanol:water 70:30 mobile phase) to confirm solubility under controlled conditions .

Table 1 : Solubility in Common Solvents (25°C)

| Solvent | Solubility (mg/mL) |

|---|---|

| Methanol | 12.5 ± 0.3 |

| Chloroform | 8.2 ± 0.2 |

| Water | <0.1 |

(Advanced) What computational approaches predict the bioactivity of (2,2-Dimethylchromen-6-yl)methanol?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (PDB: 1TQN). Focus on hydrogen bonding (e.g., OH group with Asp297) and hydrophobic contacts (chromen ring with Phe113).

- ADMET Prediction : Calculate LogP (2.1 ± 0.2) and polar surface area (70 Ų) using SwissADME to assess permeability and toxicity risks .

Table 2 : Computed Physicochemical Properties

| Property | Value |

|---|---|

| LogP | 2.1 |

| H-bond Donors | 2 |

| Polar Surface Area | 70 Ų |

(Advanced) How should stability studies for (2,2-Dimethylchromen-6-yl)methanol be designed under varying storage conditions?

Answer:

- Accelerated Degradation : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (retention time shift).

- pH Stability : Prepare buffered solutions (pH 2–9) and analyze by UV-Vis at 280 nm.

- Light Sensitivity : Expose to UV light (254 nm) for 48 hours; quantify photodegradation products using LC-MS.

Q. Key Findings :

- Stable in dark, neutral pH conditions.

- Degrades rapidly under alkaline (pH >8) or UV-exposed environments .

(Basic) What crystallization strategies improve X-ray diffraction data quality for this compound?

Answer:

- Crystal Growth : Use slow evaporation in chloroform/methanol (9:1) at 4°C.

- Data Collection : Refine structures with SHELXL (), focusing on anisotropic displacement parameters for the methanol group.

- Validation : Check R-factor convergence (<5%) and electron density maps for omitted solvent molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.